nAChR Agonist Potency Profile: PTHP Delivers Near-Anabaseine Potency Across Four Vertebrate Receptor Subtypes
In a direct head-to-head comparison using two-electrode voltage-clamp electrophysiology on nAChR subtypes expressed in Xenopus oocytes, PTHP exhibited EC50 values within 1.3- to 1.6-fold of the natural toxin anabaseine across human α4β2 (3.64 vs 2.85 µM), rat α7 (1.54 vs 1.87 µM), human TE671 muscle-type (1.7 vs 1.2 µM), and Torpedo electric organ (0.47 vs 0.29 µM) receptors [1]. This demonstrates that PTHP retains the full-spectrum vertebrate nAChR agonist activity of anabaseine while providing the practical advantage of being a single, stable chemical species [1].
| Evidence Dimension | Functional agonist potency (EC50, µM) |
|---|---|
| Target Compound Data | Human α4β2: 3.64 ± 1.2; Rat α7: 1.54 ± 0.76; Human TE671: 1.7 ± 0.3; Torpedo electric organ (IC50): 0.47 ± 0.01 |
| Comparator Or Baseline | Anabaseine: Human α4β2: 2.85 ± 1.0; Rat α7: 1.87 ± 0.10; Human TE671: 1.2 ± 0.0; Torpedo electric organ (IC50): 0.29 ± 0.18 |
| Quantified Difference | PTHP/anabaseine EC50 ratios: α4β2 = 1.28-fold; α7 = 0.82-fold (PTHP slightly more potent); TE671 = 1.42-fold; Torpedo = 1.62-fold. All values within the same order of magnitude. |
| Conditions | Two-electrode voltage-clamp electrophysiology; nAChR subtypes expressed in Xenopus laevis oocytes; agonist application at concentrations ranging from 0.1 to 1000 µM. |
Why This Matters
PTHP provides a chemically stable, single-species alternative to anabaseine for nAChR functional assays, eliminating the variability introduced by the pH-dependent equilibrium of anabaseine's three interconverting forms without sacrificing pharmacological fidelity.
- [1] Andrud K, Xing H, Gabrielsen B, Bloom L, Mahnir V, Lee S, Green BT, Lindstrom J, Kem W. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Mar Drugs. 2019;17(11):614. Table 1. doi:10.3390/md17110614. View Source
